molecular formula C15H19NO3S2 B1653253 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide CAS No. 1797554-26-7

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

Cat. No.: B1653253
CAS No.: 1797554-26-7
M. Wt: 325.5
InChI Key: PXEUGXDJIKWTHD-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxyethyl group and a methylthiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyethyl Intermediate: This step involves the reaction of 2-methoxyethanol with an appropriate thiophene derivative under acidic conditions to form the methoxyethyl-thiophene intermediate.

    Sulfonamide Formation: The intermediate is then reacted with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxyethyl and thiophene moieties may enhance the compound’s ability to penetrate biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide
  • N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)cinnamamide

Uniqueness

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c1-11-5-4-6-13(9-11)21(17,18)16-10-14(19-3)15-8-7-12(2)20-15/h4-9,14,16H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEUGXDJIKWTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(S2)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901151063
Record name Benzenesulfonamide, N-[2-methoxy-2-(5-methyl-2-thienyl)ethyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797554-26-7
Record name Benzenesulfonamide, N-[2-methoxy-2-(5-methyl-2-thienyl)ethyl]-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1797554-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-[2-methoxy-2-(5-methyl-2-thienyl)ethyl]-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901151063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
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N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
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N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
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N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide
Reactant of Route 6
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methylbenzenesulfonamide

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